molecular formula C17H15BrO2 B14418612 5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3h)-one CAS No. 83160-36-5

5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3h)-one

Katalognummer: B14418612
CAS-Nummer: 83160-36-5
Molekulargewicht: 331.2 g/mol
InChI-Schlüssel: LFNWFGDMNXCZMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one is an organic compound with the molecular formula C17H15BrO2 It is a brominated derivative of dihydrofuranone, characterized by the presence of a bromomethyl group and two phenyl groups attached to the dihydrofuranone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 3,3-diphenyldihydrofuran-2(3H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to ensure environmental sustainability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of methyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological macromolecules such as proteins or nucleic acids. The phenyl groups may also contribute to the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to other bromomethyl derivatives. The dihydrofuranone ring also imparts specific chemical properties that make it suitable for various applications in research and industry.

Eigenschaften

CAS-Nummer

83160-36-5

Molekularformel

C17H15BrO2

Molekulargewicht

331.2 g/mol

IUPAC-Name

5-(bromomethyl)-3,3-diphenyloxolan-2-one

InChI

InChI=1S/C17H15BrO2/c18-12-15-11-17(16(19)20-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI-Schlüssel

LFNWFGDMNXCZMD-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.